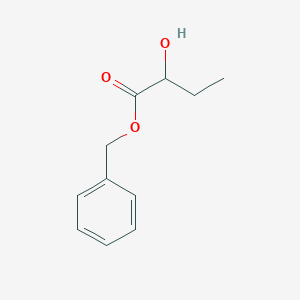

Benzyl 2-hydroxybutanoate

Descripción general

Descripción

Benzyl 2-hydroxybutanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the condensation of benzyl alcohol and 2-hydroxybutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and as a flavoring agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxybutanoate can be synthesized through the esterification reaction between benzyl alcohol and 2-hydroxybutanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction efficiency and reduce the need for corrosive liquid acids.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the benzylic alcohol group to a carboxylic acid.

Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl ester can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Benzyl 2-hydroxybutanoic acid.

Reduction: Benzyl 2-hydroxybutanol.

Substitution: Benzyl-substituted amides or thiol esters.

Aplicaciones Científicas De Investigación

Benzyl 2-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: this compound is explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.

Mecanismo De Acción

The mechanism of action of benzyl 2-hydroxybutanoate primarily involves its hydrolysis to benzyl alcohol and 2-hydroxybutanoic acid. Enzymes such as esterases catalyze this hydrolysis reaction. The resulting products can then participate in various metabolic pathways. Benzyl alcohol can be further oxidized to benzaldehyde and benzoic acid, while 2-hydroxybutanoic acid can enter the citric acid cycle.

Comparación Con Compuestos Similares

Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.

Benzyl propanoate: An ester formed from benzyl alcohol and propanoic acid.

Benzyl butanoate: An ester formed from benzyl alcohol and butanoic acid.

Comparison: Benzyl 2-hydroxybutanoate is unique due to the presence of the hydroxyl group on the butanoate moiety, which imparts additional reactivity compared to other benzyl esters. This hydroxyl group allows for further functionalization and makes the compound more versatile in synthetic applications.

Actividad Biológica

Benzyl 2-hydroxybutanoate is an organic compound with significant biological activity, primarily attributed to its structural features and metabolic roles. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by a hydroxyl group and a branched alkyl chain. Its chiral nature allows for stereoisomerism, which can influence its biological interactions. The compound is synthesized through the esterification of benzyl alcohol and 2-hydroxybutanoic acid, resulting in a compound that exhibits both hydrophilic and lipophilic characteristics.

Metabolic Pathways

Research indicates that this compound participates in various metabolic pathways, particularly in the catabolism of amino acids such as isoleucine. Its involvement in these pathways suggests a role in energy production within cells and potential implications for metabolic disorders .

Antioxidant Properties

Due to its structural similarity to other bioactive compounds, this compound may exhibit antioxidant properties. This aspect is crucial as antioxidants play a significant role in mitigating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various pathogens, demonstrating varying degrees of effectiveness. In vitro assays have shown that it can inhibit the growth of certain fungi and bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Case Studies and Research Findings

- Antifungal Activity : A study evaluated the antifungal effects of benzyl derivatives against Candida albicans and Trichophyton rubrum. Results indicated that compounds similar to this compound exhibited significant inhibition zones, highlighting their potential in treating fungal infections .

- Metabolic Interaction Studies : Investigations into the interactions of this compound with metabolic enzymes showed that it could influence drug metabolism. The compound was found to interact with cytochrome P450 enzymes, which are critical for drug biotransformation .

- Synthesis and Characterization : The synthesis of this compound has been optimized to yield high purity products suitable for biological testing. Characterization techniques such as NMR and IR spectroscopy confirmed the structural integrity of synthesized compounds .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Benzyl (2R)-2-hydroxybutanoate | Ester with hydroxyl group | Chiral center influences biological activity |

| Methyl 2-methyl-3-hydroxybutyrate | Methyl ester form | Lacks aromatic ring |

| Benzyl acetate | Simple ester from acetic acid | No hydroxyl functionality |

| Ethyl 2-methyl-3-hydroxybutyrate | Ethyl ester form | Different alkoxy group alters solubility |

This table illustrates how this compound's unique structure contributes to its distinct biological activities compared to related compounds.

Propiedades

IUPAC Name |

benzyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOPVOTYQCSGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552345 | |

| Record name | Benzyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130516-25-5 | |

| Record name | Benzyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.